molecular formula C12H12N2O3S B2528158 N-(4-Cyanophenyl)-3-ethenylsulfonylpropanamide CAS No. 2188446-89-9

N-(4-Cyanophenyl)-3-ethenylsulfonylpropanamide

Cat. No. B2528158
CAS RN: 2188446-89-9
M. Wt: 264.3
InChI Key: GMHDHXKLKQPUJN-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-3-ethenylsulfonylpropanamide, commonly known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CES is an organic compound that belongs to the family of sulfonamides and is widely used in medicinal chemistry, pharmacology, and other related fields.

Mechanism of Action

The mechanism of action of CES is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. CES has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. CES has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. CES has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the extracellular environment.

Advantages and Limitations for Lab Experiments

CES has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in medicinal chemistry and pharmacology. However, there are also some limitations to its use. CES has low solubility in water, which can make it difficult to use in some experiments. It can also be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on CES. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, further research is needed to investigate the toxicity of CES and its potential side effects. Overall, CES is a promising compound that has the potential to be used in various applications in the future.

Synthesis Methods

The synthesis of CES involves the reaction of 4-cyanobenzene sulfonamide with acrolein in the presence of a base. The reaction proceeds through a Michael addition mechanism to form the desired product. The yield of the reaction is around 70%, and the product can be purified by recrystallization.

Scientific Research Applications

CES has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. CES has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CES has been shown to have antiviral activity against Herpes Simplex Virus type 1 and 2.

properties

IUPAC Name

N-(4-cyanophenyl)-3-ethenylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-18(16,17)8-7-12(15)14-11-5-3-10(9-13)4-6-11/h2-6H,1,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHDHXKLKQPUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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